Cas no 766532-96-1 (2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic Acid)

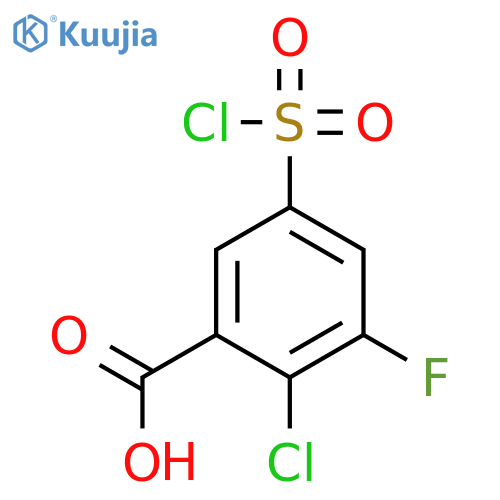

766532-96-1 structure

商品名:2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic Acid

2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic Acid 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 2-chloro-5-(chlorosulfonyl)-3-fluoro-

- 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic Acid

-

- インチ: InChI=1S/C7H3Cl2FO4S/c8-6-4(7(11)12)1-3(2-5(6)10)15(9,13)14/h1-2H,(H,11,12)

- InChIKey: BRTMUPFAXVMUIP-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=C(C(=C1C(=O)O)Cl)F)S(=O)(=O)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-109521-2.5g |

2-chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid |

766532-96-1 | 95% | 2.5g |

$378.0 | 2023-10-27 | |

| TRC | C614190-25mg |

2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic Acid |

766532-96-1 | 25mg |

$ 50.00 | 2022-06-06 | ||

| Enamine | EN300-109521-0.05g |

2-chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid |

766532-96-1 | 95% | 0.05g |

$45.0 | 2023-10-27 | |

| Ambeed | A972004-1g |

2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid |

766532-96-1 | 97% | 1g |

$235.0 | 2024-04-17 | |

| Aaron | AR01A11H-2.5g |

2-chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid |

766532-96-1 | 95% | 2.5g |

$545.00 | 2025-02-08 | |

| Aaron | AR01A11H-250mg |

2-chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid |

766532-96-1 | 95% | 250mg |

$157.00 | 2025-02-08 | |

| 1PlusChem | 1P01A0T5-500mg |

2-chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid |

766532-96-1 | 95% | 500mg |

$203.00 | 2025-03-04 | |

| 1PlusChem | 1P01A0T5-50mg |

2-chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid |

766532-96-1 | 95% | 50mg |

$85.00 | 2025-03-18 | |

| A2B Chem LLC | AV46425-1g |

2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid |

766532-96-1 | 95% | 1g |

$239.00 | 2024-04-19 | |

| Aaron | AR01A11H-5g |

2-chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid |

766532-96-1 | 95% | 5g |

$790.00 | 2025-02-08 |

2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic Acid 関連文献

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

766532-96-1 (2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic Acid) 関連製品

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:766532-96-1)2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic Acid

清らかである:99%

はかる:1g

価格 ($):212.0